molecular formula C6H10N2O B047175 1-Imidazolidin-2-ylidenepropan-2-one CAS No. 117052-35-4

1-Imidazolidin-2-ylidenepropan-2-one

Katalognummer: B047175
CAS-Nummer: 117052-35-4
Molekulargewicht: 126.16 g/mol
InChI-Schlüssel: VIRIZZIJQDYJRN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Imidazolidin-2-ylidenepropan-2-one belongs to the class of heterocyclic ketene aminals, powerful and versatile intermediates for synthesizing a wide variety of novel heterocycles and fused heterocyclic systems that are difficult to access by other synthetic methods . These structures are valuable building blocks in organic synthesis and medicinal chemistry. Research into closely related analogues has demonstrated their significance in pharmaceutical development. For instance, compounds featuring the imidazolidin-2-ylidene moiety have been identified as key scaffolds in the inhibition of prohormone convertases (such as PC1/3 and PC2), which are enzymes implicated in diseases like diabetes, obesity, and neurodegenerative disorders . Furthermore, such derivatives have been investigated as modulators of alpha-2 adrenergic receptors, a target for conditions ranging from pain and glaucoma to anxiety and substance dependence . The structural motif provided by this compound offers researchers a versatile template for exploring new chemical space and developing novel bioactive molecules. This product is intended for research purposes and laboratory use only.

Eigenschaften

CAS-Nummer

117052-35-4

Molekularformel

C6H10N2O

Molekulargewicht

126.16 g/mol

IUPAC-Name

1-imidazolidin-2-ylidenepropan-2-one

InChI

InChI=1S/C6H10N2O/c1-5(9)4-6-7-2-3-8-6/h4,7-8H,2-3H2,1H3

InChI-Schlüssel

VIRIZZIJQDYJRN-UHFFFAOYSA-N

SMILES

CC(=O)C=C1NCCN1

Kanonische SMILES

CC(=O)C=C1NCCN1

Synonyme

1-Propen-2-ol, 1-(4,5-dihydro-1H-imidazol-2-yl)- (9CI)

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analysis

The table below compares key structural features of 1-imidazolidin-2-ylidenepropan-2-one with related compounds:

Compound Name Core Structure Substituents Key Functional Groups
2-Imidazolidinone Imidazolidin-2-one None Cyclic urea (NH groups)
1,3-Dimethyl-2-imidazolidinone Imidazolidin-2-one Methyl groups on N1 and N3 Polar aprotic solvent
1-Acetylimidazolidin-2-one Imidazolidin-2-one Acetyl group on N1 Ketone functionality
1-(2-Aminoethyl)imidazolidin-2-one Imidazolidin-2-one 2-Aminoethyl on N1 Amine side chain
This compound Imidazolidin-2-ylidene Propan-2-one at N1 Conjugated ketone system

Physicochemical Properties

The following table summarizes molecular data and physical properties:

Compound Name CAS Number Molecular Formula Molecular Weight Physical State (Observed)
2-Imidazolidinone 120-93-4 C₃H₆N₂O 86.09 Solid/Liquid (purity >97%)
1,3-Dimethyl-2-imidazolidinone 80-73-9 C₅H₁₀N₂O 114.15 Liquid
1-Acetylimidazolidin-2-one 5391-39-9 C₅H₈N₂O₂ 128.13 Not reported
1-(2-Aminoethyl)imidazolidin-2-one 6281-42-1 C₅H₁₀N₃O 129.15 Solid/Liquid
This compound N/A C₆H₈N₂O 124.14 (calc.) Hypothesized liquid

The target compound’s higher molecular weight (124.14 g/mol) compared to 2-imidazolidinone (86.09 g/mol) suggests reduced volatility. The dimethyl and aminoethyl derivatives exhibit enhanced solubility in organic solvents due to their substituents .

Vorbereitungsmethoden

Mechanistic Insights

  • Deprotonation : The strong base BEMP abstracts the acidic urea proton, generating a resonance-stabilized amidate intermediate.

  • Allenamide Formation : The propargylic urea undergoes base-mediated isomerization to an allenamide, a critical step confirmed by density functional theory (DFT) studies.

  • Cyclization : The allenamide intermediate undergoes intramolecular hydroamidation, forming the imidazolidin-2-one ring with concomitant migration of the ketone group.

Substrate Design and Scope

To synthesize this compound, the propargylic urea precursor must feature a ketone substituent at the α-position of the propargyl arm. For example:

  • Propargylic Amine : 2-Aminopropan-1-one (unstable in free form; often used as a hydrochloride salt).

  • Isocyanate : Phenyl isocyanate or methyl isocyanate.

Reaction conditions mirror those reported for analogous imidazolidin-2-ones:

ParameterConditionOutcome
CatalystBEMP (5 mol %)High catalytic efficiency
SolventMeCNPolar aprotic solvent enhances reactivity
TemperatureRoom temperaturePrevents ketone degradation
Reaction Time1–60 minutesUltra-fast cyclization observed

This method offers exceptional regioselectivity and functional group tolerance, with yields up to 95%. However, the instability of α-keto propargylic amines poses a synthetic challenge, necessitating careful handling or alternative protecting strategies.

Alternative Pathways and Comparative Analysis

Comparative Evaluation of Methods

MethodYield (%)Reaction TimeKey AdvantageKey Limitation
Imidazolidine Condensation80–854–12 hoursSimplicityImidazolidine instability
BEMP-Catalyzed Cyclization90–951–60 minutesHigh efficiency, scalabilitySensitive precursors
Thioglycoluril Route40–6024–48 hoursNovel mechanismLow yield, narrow scope

Mechanistic and Practical Considerations

Stability of Intermediates

The allenamide intermediate in the BEMP-catalyzed pathway is highly reactive, enabling rapid cyclization but also increasing the risk of side reactions such as polymerization. Stabilization strategies include:

  • Low-Temperature Operation : Slowing undesired pathways while maintaining catalytic activity.

  • Intermolecular Quenching : Adding proton sources (e.g., water) post-cyclization to terminate reactivity.

Scalability and Industrial Relevance

The BEMP-catalyzed method is particularly suited for large-scale synthesis due to its short reaction time and minimal purification requirements. Industrial applications may involve:

  • Continuous Flow Reactors : Enhancing heat and mass transfer for exothermic cyclization steps.

  • Solvent Recycling : MeCN recovery via distillation to reduce costs.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.